molecular formula C20H22ClN5O4S B12149528 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B12149528
M. Wt: 463.9 g/mol
InChI Key: KMEWMQJSDLBOQZ-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by:

  • A 1,2,4-triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and an amino group at position 2.
  • A sulfanyl bridge linking the triazole to an acetamide moiety.
  • An acetamide N-(5-chloro-2-methylphenyl) substituent.

Properties

Molecular Formula

C20H22ClN5O4S

Molecular Weight

463.9 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C20H22ClN5O4S/c1-11-5-6-13(21)9-14(11)23-17(27)10-31-20-25-24-19(26(20)22)12-7-15(28-2)18(30-4)16(8-12)29-3/h5-9H,10,22H2,1-4H3,(H,23,27)

InChI Key

KMEWMQJSDLBOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of Aromatic Substituents: The aromatic substituents, such as the 3,4,5-trimethoxyphenyl and 5-chloro-2-methylphenyl groups, are introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the aromatic acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the triazole ring and aromatic substituents suggests it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and the compound’s structure suggests it could have activity against certain diseases or conditions.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic or inhibit the activity of natural substrates. The aromatic substituents may enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Triazole Core

Compound ID Triazole Substituents Acetamide Substituent Key Findings
Target Compound 4-amino, 5-(3,4,5-trimethoxyphenyl) N-(5-chloro-2-methylphenyl) High antiexudative potential (inferred from trimethoxy group)
4-amino, 5-(3-methylphenyl) N-(5-chloro-2-methylphenyl) Structural similarity but lacks methoxy groups; reduced solubility likely.
4-(4-chlorophenyl), 5-(p-tolylaminomethyl) N-(thiazol-2-yl) Demonstrated anticancer activity via kinase inhibition.
4-amino, 5-(furan-2-yl) Varied N-aryl groups 15/21 compounds showed antiexudative activity surpassing diclofenac sodium.

Key Trends :

  • Amino group at position 4 is conserved across analogs, suggesting its critical role in stabilizing molecular interactions .

Acetamide Substituent Variations

Compound ID Acetamide Substituent Biological Impact
Target Compound 5-chloro-2-methylphenyl Chlorine enhances lipophilicity; methyl improves metabolic stability.
N-(4-phenoxyphenyl) Phenoxy group may increase π-π stacking but reduce solubility.
N-(3-methylphenyl) Simpler substituent; lower steric hindrance but reduced activity.
N-(benzylthiazol-2-yl) Thiazole ring introduces heterocyclic diversity, linked to anticancer activity.

Key Trends :

  • Halogenation (e.g., 5-chloro in the target) correlates with enhanced membrane permeability and target affinity .
  • Bulkier substituents (e.g., phenoxy in ) may compromise bioavailability despite improved binding.

Pharmacological Activity Comparison

Antiexudative Activity
  • Target Compound : Predicted high activity due to synergistic effects of 3,4,5-trimethoxyphenyl (electron-rich, enhances solubility) and 5-chloro-2-methylphenyl (lipophilic anchor) .
  • Analogs : Derivatives with 4-chlorophenyl or 4-methoxyphenyl on the acetamide showed 50–70% inhibition of edema in rat models, comparable to diclofenac sodium .
Anticancer Activity
  • : A structurally distinct analog with p-tolylaminomethyl and 4-chlorophenyl groups exhibited IC₅₀ values of 1.2–3.8 µM against leukemia cell lines.
  • : Methyl-substituted triazole derivatives demonstrated apoptosis induction via caspase-3 activation.

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